butyl 4-(2H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the butyl and benzoate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring. This is followed by the attachment of the butyl group and the benzoate esterification .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential to inhibit enzymes involved in cell signaling and proliferation, making it a candidate for cancer research.
Medicine: Due to its enzyme inhibitory properties, it is explored for therapeutic applications, particularly in targeting cancer cells.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of butyl 4-({1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. The pathways involved include the CDK2/cyclin A2 complex, which is crucial for cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Butyl-4-(2H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen teilen die gleiche Grundstruktur und weisen ähnliche biologische Aktivitäten auf.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Derivate: Diese Verbindungen haben ein ähnliches kondensiertes Ringsystem und sind ebenfalls für ihre biologischen Aktivitäten bekannt.
Thioglycosid-Derivate: Diese Verbindungen enthalten eine Thioglycosid-Einheit und weisen einzigartige biologische Eigenschaften auf.
Die Einzigartigkeit von Butyl-4-(2H-Pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoat liegt in seiner spezifischen Struktur und der Kombination von funktionellen Gruppen, die zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen.
Eigenschaften
Molekularformel |
C16H17N5O2 |
---|---|
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate |
InChI |
InChI=1S/C16H17N5O2/c1-2-3-8-23-16(22)11-4-6-12(7-5-11)20-14-13-9-19-21-15(13)18-10-17-14/h4-7,9-10H,2-3,8H2,1H3,(H2,17,18,19,20,21) |
InChI-Schlüssel |
SHOVCPNCFKTRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.